

# 2-Methylaminopyrimidine molecular formula

## C5H7N3

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### Compound of Interest

Compound Name: 2-Methylaminopyrimidine

Cat. No.: B1361839

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An In-depth Technical Guide to **2-Methylaminopyrimidine** (C<sub>5</sub>H<sub>7</sub>N<sub>3</sub>)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Methylaminopyrimidine**, with the chemical formula C<sub>5</sub>H<sub>7</sub>N<sub>3</sub>, is a substituted pyrimidine that serves as a crucial building block in medicinal chemistry and materials science. The pyrimidine ring is a fundamental core in various biologically essential molecules, including the nucleobases cytosine, thymine, and uracil, as well as thiamine (vitamin B1).<sup>[1]</sup> This inherent biological relevance makes pyrimidine derivatives, such as **2-Methylaminopyrimidine**, highly valuable scaffolds for the design and synthesis of novel therapeutic agents. Its structure allows for diverse chemical modifications, enabling its incorporation into molecules targeting a wide array of biological targets. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic profile, synthesis protocols, and its established role as a key intermediate in the development of biologically active compounds.<sup>[2]</sup>

## Physicochemical and Spectroscopic Data

The fundamental properties of **2-Methylaminopyrimidine** are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

## Physicochemical Properties

Property	Value	Reference(s)
IUPAC Name	N-methylpyrimidin-2-amine	[3]
CAS Number	931-61-3	[3]
Molecular Formula	C <sub>5</sub> H <sub>7</sub> N <sub>3</sub>	[2][3]
Molecular Weight	109.13 g/mol	[2][3]
Appearance	Colorless, plate-like crystals	[4]
Melting Point	60-62 °C	[2]
Boiling Point	216.3 °C (at 760 mmHg)	[2]
Density	1.144 g/cm <sup>3</sup>	[2]

## Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of **2-Methylaminopyrimidine**.

Technique	Data	Reference(s)
<sup>1</sup> H NMR	(500 MHz, CDCl <sub>3</sub> ) δ 8.26 (d, J=4.7 Hz, 2H), 6.49 (t, J=4.8 Hz, 1H), 5.43 (s, 1H, NH), 2.98 (d, J=4.9 Hz, 3H)	[5]
<sup>13</sup> C NMR	(126 MHz, CDCl <sub>3</sub> ) δ 163.1, 158.1, 110.4, 28.4	[5]

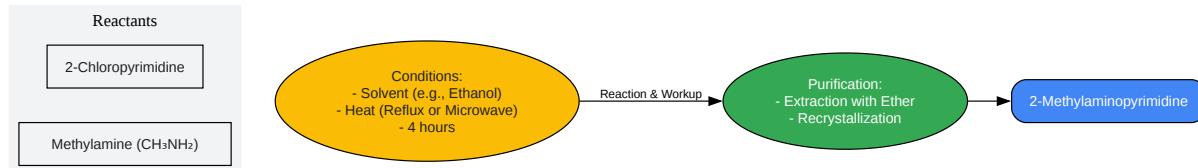
## Synthesis and Experimental Protocols

The most common and efficient synthesis of **2-Methylaminopyrimidine** involves the nucleophilic aromatic substitution of a halogenated pyrimidine with methylamine.

## General Synthetic Pathway

The reaction proceeds by displacing the chlorine atom from 2-chloropyrimidine with methylamine. The reaction can be performed using conventional heating or microwave

assistance.[4][6]



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Caption: Synthesis workflow for **2-Methylaminopyrimidine**.

## Experimental Protocol: Synthesis from 2-Chloropyrimidine[4]

- Reaction Setup: Add 2-chloropyrimidine (1.0 eq) to an excess of methylamine solution (e.g., 40% in water or in ethanol) in a round-bottom flask equipped with a reflux condenser.
- Heating: Heat the reaction mixture under reflux in an oil bath maintained at 120-140°C for approximately four hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- Workup: After cooling the mixture to room temperature, perform a liquid-liquid extraction using diethyl ether (2 x 20 mL).
- Washing: Wash the combined organic layers with water to remove excess methylamine and other water-soluble impurities.
- Drying and Concentration: Dry the ethereal layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter the solution, and evaporate the solvent under reduced pressure to yield the crude product.

- Purification: Recrystallize the crude solid from a hexane-acetone (10:1) mixture to obtain pure, colorless crystals of **2-Methylaminopyrimidine**.

## Experimental Protocol: NMR Spectroscopic Analysis

- Sample Preparation: Dissolve approximately 5-10 mg of purified **2-Methylaminopyrimidine** in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) in a standard 5 mm NMR tube.
- $^1\text{H}$  NMR Acquisition: Acquire the proton NMR spectrum on a 500 MHz spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
- $^{13}\text{C}$  NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument, typically at 126 MHz. Use proton decoupling. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required.
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts ( $\delta$ ) using the residual solvent peak of  $\text{CDCl}_3$  ( $\delta$  7.26 ppm for  $^1\text{H}$  NMR,  $\delta$  77.16 ppm for  $^{13}\text{C}$  NMR).

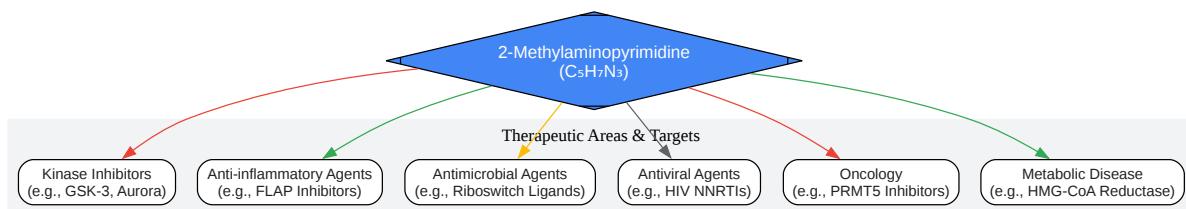
## Biological Activity and Applications in Drug Development

**2-Methylaminopyrimidine** is not typically an end-product drug but rather a highly versatile scaffold and key intermediate in the synthesis of a diverse range of biologically active molecules. Its ability to form hydrogen bonds and participate in various non-covalent interactions makes it an attractive component for designing ligands that bind to enzyme active sites or receptors.

### Key Application Areas:

- Kinase Inhibitors: The 2-aminopyrimidine core is a well-established "hinge-binding" motif in many kinase inhibitors. The 2-methylamino variant has been incorporated into compounds designed to inhibit a wide range of kinases, although this can sometimes lead to poor selectivity.<sup>[7]</sup> It is a foundational piece in the development of inhibitors for targets like Glycogen Synthase Kinase-3 (GSK-3).<sup>[8]</sup>

- Anti-inflammatory Agents: Derivatives have been synthesized as inhibitors of 5-lipoxygenase-activating protein (FLAP), a key player in the leukotriene inflammatory pathway.[9]
- Antimicrobial Agents: The structure is present in ribocil, a synthetic ligand that targets the Flavin mononucleotide (FMN) riboswitch in bacteria, demonstrating its potential in the development of novel antibiotics.[10][11]
- Anti-HIV Agents: Dichlorinated derivatives of **2-Methylaminopyrimidine** serve as precursors for potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) like MC-1220.[12]
- Antiparasitic Agents: It has been used as a starting material for the synthesis of compounds with activity against trypanosomatidic parasites responsible for Chagas disease and leishmaniasis.[13]
- Metabolic Disease Therapeutics: The pyrimidine scaffold has been explored for creating inhibitors of HMG-CoA reductase, an enzyme central to cholesterol synthesis.[14]
- Oncology: The moiety is a fragment used in developing MTA-cooperative PRMT5 inhibitors, which are being investigated as targeted cancer therapies.[15]



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Caption: Role of **2-Methylaminopyrimidine** as a versatile scaffold.

## Conclusion

**2-Methylaminopyrimidine** ( $C_5H_7N_3$ ) is a synthetically accessible and highly valuable heterocyclic compound. While exhibiting limited biological activity on its own, its true significance lies in its role as a privileged scaffold in drug discovery and development. Its well-defined physicochemical properties and straightforward synthesis make it a readily available starting material for research. The demonstrated success of incorporating the **2-methylaminopyrimidine** moiety into potent inhibitors across multiple target classes—including kinases, inflammatory enzymes, and microbial targets—ensures its continued importance for medicinal chemists and researchers aiming to develop next-generation therapeutics.

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